5-Bromo-6-chloropyridine-3,4-diamine
Description
5-Bromo-6-chloropyridine-3,4-diamine (molecular formula: C₅H₅BrClN₃) is a halogenated pyridine derivative featuring amino groups at positions 3 and 4, along with bromo and chloro substituents at positions 5 and 6, respectively. Its planar aromatic core and electron-donating amino groups make it a candidate for applications in medicinal chemistry, particularly in DNA-targeting therapies.
Properties
Molecular Formula |
C5H5BrClN3 |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
5-bromo-6-chloropyridine-3,4-diamine |
InChI |
InChI=1S/C5H5BrClN3/c6-3-4(9)2(8)1-10-5(3)7/h1H,8H2,(H2,9,10) |
InChI Key |
LZSQAAXLKQDMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloropyridine-3,4-diamine typically involves the halogenation of pyridine derivatives followed by amination One common method involves the bromination and chlorination of pyridine to introduce the bromine and chlorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the selective introduction of functional groups. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amino groups may be oxidized to nitro groups under specific conditions.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Bromo-6-chloropyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyridine-3,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and amino groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with aromatic bicyclic diamines reported in DNA intercalation studies. Key analogues include:
| Compound Name | Structure | Key Substituents | DNA Intercalation Efficiency (vs. Doxorubicin) |
|---|---|---|---|
| 5-Bromo-6-chloropyridine-3,4-diamine | Monocyclic pyridine | Br (C5), Cl (C6), NH₂ (C3, C4) | Not directly tested; inferred from analogues |
| IC1 (8-(chloromethyl)-9'-purine-2,6-diamine) | Bicyclic purine | CH₂Cl (C8), NH₂ (C2, C6) | Higher than Doxorubicin |
| IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) | Bicyclic pyrido-pyrimidine | CH₃ (C6), NH₂ (C2, C4) | Comparable to Doxorubicin |
| IC2 (6-methylquinazoline-2,4-diamine) | Bicyclic quinazoline | CH₃ (C6), NH₂ (C2, C4) | Comparable to Doxorubicin |
Planarity and DNA Binding
Planarity is critical for DNA intercalation, as it allows molecules to insert between base pairs. While bicyclic compounds like IC5 and IC2 exhibit high planarity, the monocyclic structure of this compound may reduce intercalation efficiency.
Electronic and Steric Effects
- Halogen Substituents : The Br and Cl groups in this compound increase electronegativity compared to methyl-substituted analogues (e.g., IC5, IC2). This may improve binding affinity but reduce solubility in aqueous environments.
- However, steric hindrance from halogens might limit optimal positioning within the DNA helix .
Comparison with OLED Materials
Though unrelated to biological activity, triazine-based emitters like PTZ-TRZ and DPA-TRZ () highlight the role of substituents in tuning electronic properties. The halogen and amino groups in this compound could similarly influence charge transport in optoelectronic applications, though this remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
